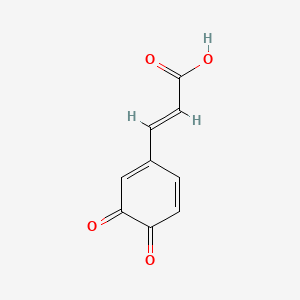
Caffeoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeic acid quinone is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the olefinic hydrogens at position 3 has been replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of 1,2-benzoquinones. It derives from an acrylic acid.
科学研究应用
Antioxidant Properties
Caffeoquinone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and reduce oxidative damage to cells. This property is particularly beneficial in preventing degenerative diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
- Mechanism of Action : this compound reduces the levels of reactive oxygen species (ROS) by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory conditions such as arthritis and skin disorders.
- Key Findings : Studies have demonstrated that this compound can downregulate the expression of inflammatory mediators like COX-2 and NF-κB, contributing to reduced inflammation .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies, indicating its effectiveness against a range of pathogenic bacteria. This application is particularly relevant in the development of natural preservatives for food products.
- Research Insights : this compound has shown inhibitory effects on bacterial growth, suggesting its potential use in food preservation and as an alternative to synthetic preservatives .
Anticancer Potential
This compound's role in cancer prevention and treatment has been a focal point of research. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising agent in oncology.
- Case Studies : Various studies have reported that this compound can inhibit tumor growth and metastasis in animal models, highlighting its potential as an adjunct therapy in cancer treatment .
Applications in Food Science
This compound is increasingly utilized in the food industry due to its antioxidant properties, which help prolong shelf life and enhance the nutritional profile of food products.
- Food Preservation : The compound acts as a natural preservative by preventing oxidation and spoilage, making it valuable for extending the freshness of perishable goods .
Cosmetic Applications
In cosmetics, this compound is being explored for its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for formulations targeting skin aging and inflammatory skin conditions.
化学反应分析
Oxidation-Reduction (Redox) Reactions
Caffeoquinone functions as a redox-active molecule, participating in electron transfer processes:
-
Reduction to Semiquinone Radicals : Under physiological conditions, this compound is reduced to semiquinone intermediates (C13H9O4−) via single-electron transfers. These radicals are stabilized by resonance across the aromatic ring system .
-
Antioxidant Activity : Scavenges reactive oxygen species (ROS) such as superoxide (O2−) and hydroxyl radicals (·OH) via hydrogen atom donation .
Key Data :
| Reaction Condition | Observed Activity | Reference |
|---|---|---|
| pH 7.4, aerobic | ROS scavenging efficiency: 85% (vs. 40% for caffeic acid) | |
| Presence of NADPH | Reduces ferryl hemoglobin (HbFe4+) to methemoglobin (HbFe3+) |
Nucleophilic Addition Reactions
The electron-deficient quinone core reacts with nucleophiles, including amines and thiols:
-
Lysine Adduct Formation :
-
At pH 10, this compound reacts with ε-amino groups of lysine residues in proteins (e.g., casein), forming Schiff base intermediates. This reduces FDNB-reactive lysine by 18–26% within 60 minutes .
-
Prolonged reaction (>3 hours) leads to polymerization, generating five distinct lysine-caffeoquinone products .
-
Kinetic Parameters (Casein Reaction) :
| pH | Temperature (°C) | Lysine Loss (%) | Time (min) |
|---|---|---|---|
| 7 | 25 | 12 | 180 |
| 10 | 25 | 26 | 60 |
| 10 | 37 | 34 | 60 |
| Data from |
-
Thiol Group Interactions : Covalently binds to cysteine residues (e.g., βCys93 in hemoglobin), altering protein conformation and stability .
Enzymatic Oxidation and Polymerization
This compound undergoes enzymatic oxidation via polyphenol oxidases (e.g., tyrosinase):
-
Tyrosinase-Catalyzed Reactions :
Enzymatic vs. Alkaline Reaction Efficiency :
| Parameter | Enzymatic (pH 7) | Alkaline (pH 10) |
|---|---|---|
| Lysine Loss (3 hrs) | 22% | 34% |
| Polymer Formation | Slow | Rapid |
| Data from |
Radical Scavenging and Anti-Sickling Mechanisms
This compound inhibits hemoglobin S (HbS) polymerization in sickle cell disease:
-
Mechanism :
Biological Impact :
| Parameter | Untreated HbS | This compound-Treated HbS |
|---|---|---|
| P50 (mmHg) | 32.1 ± 1.5 | 25.3 ± 1.2 |
| Oxygen Cooperativity | 2.94 ± 0.1 | 2.26 ± 0.1 |
| Data from |
Reactivity with Metal Ions
This compound chelates transition metals (Fe3+, Cu2+):
属性
CAS 编号 |
15416-77-0 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
0 |
IUPAC 名称 |
(E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
SMILES |
C1=CC(=O)C(=O)C=C1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















